

1-Methyl-4-(3-nitrophenyl)piperazine literature review

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Compound of Interest

Compound Name:	1-Methyl-4-(3-nitrophenyl)piperazine
Cat. No.:	B128331

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An In-depth Technical Guide to **1-Methyl-4-(3-nitrophenyl)piperazine** and its Analogs

This technical guide provides a comprehensive overview of the available scientific literature on **1-Methyl-4-(3-nitrophenyl)piperazine**, a heterocyclic amine of interest in medicinal chemistry. Due to the limited specific data on this particular isomer, this review extends to the broader class of nitrophenylpiperazine derivatives to offer a thorough understanding of their chemical properties, synthesis, and potential biological activities. This guide is intended for researchers, scientists, and professionals in drug development.

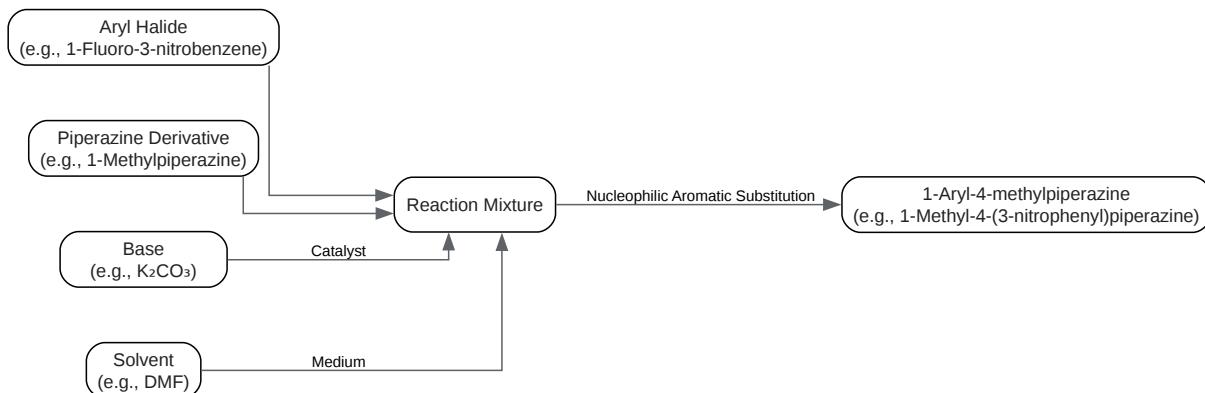
Chemical and Physical Properties

1-Methyl-4-(3-nitrophenyl)piperazine is a solid organic compound. While specific experimental data is scarce, its properties can be inferred from data on related compounds. The table below summarizes the known and predicted properties of **1-Methyl-4-(3-nitrophenyl)piperazine** and its para-isomer, 1-Methyl-4-(4-nitrophenyl)piperazine, for comparison.

Property	1-Methyl-4-(3-nitrophenyl)piperazine	1-Methyl-4-(4-nitrophenyl)piperazine
CAS Number	148546-97-8	16155-03-6
Molecular Formula	C ₁₁ H ₁₅ N ₃ O ₂	C ₁₁ H ₁₅ N ₃ O ₂
Molecular Weight	221.26 g/mol	221.26 g/mol
Appearance	Yellow to brown solid	Orange to red solid
Melting Point	59.5-62.5 °C	109-111 °C
Boiling Point	351.9±37.0 °C (Predicted)	369.5±37.0 °C (Predicted)
Density	1.198±0.06 g/cm ³ (Predicted)	1.198±0.06 g/cm ³ (Predicted)
pKa	7.52±0.42 (Predicted)	7.41±0.42 (Predicted)

Synthesis of Arylpiperazine Derivatives

The synthesis of arylpiperazine derivatives, including nitrophenylpiperazines, typically involves the reaction of an appropriately substituted aryl halide with a piperazine derivative. A general synthetic route is outlined below.



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Caption: General synthesis of 1-aryl-4-methylpiperazines.

A common method for the synthesis of 1-arylpiperazines involves the reaction of an aryl halide with the desired piperazine in the presence of a base. For instance, 1-methyl-4-(4-nitrophenyl)piperazine can be synthesized by reacting 1-fluoro-4-nitrobenzene with 1-methylpiperazine.

Potential Biological Activities and Pharmacological Profile

While direct pharmacological data for **1-Methyl-4-(3-nitrophenyl)piperazine** is not readily available in the public domain, the broader class of piperazine and nitrophenylpiperazine derivatives has been extensively studied, revealing a wide range of biological activities.^{[1][2]} These compounds are known to interact with various biological targets, suggesting potential therapeutic applications.

Neuroprotective Effects

Piperazine derivatives have shown promise as potential therapeutic agents for neurodegenerative disorders like Alzheimer's disease.^{[3][4]} Some derivatives act as agonists of the transient receptor potential canonical 6 (TRPC6) channel, which is involved in regulating dendritic spine stability and memory formation.^[3] Studies have demonstrated that certain piperazine compounds can protect against amyloid-beta-induced neurotoxicity and restore long-term potentiation in animal models of Alzheimer's disease.^[4] Furthermore, some arylpiperazine derivatives have been designed to target serotonin and dopamine receptors, exhibiting neuroprotective properties against oxidative stress.^[5]

Anti-inflammatory and Analgesic Properties

The piperazine scaffold is recognized for its significant anti-inflammatory and analgesic potential.^{[6][7]} Various derivatives have been shown to reduce inflammation and pain in different experimental models.^[2] The mechanism of action for these effects can be complex and may involve the modulation of inflammatory pathways and neurotransmitter systems. For

example, some piperazine derivatives have demonstrated anti-nociceptive effects mediated through the serotonergic pathway.[8]

Antimicrobial and Antifungal Activities

Several studies have reported the antimicrobial and antifungal properties of piperazine derivatives.[9][10] These compounds have shown activity against a range of bacterial and fungal pathogens. For instance, certain 1-(4-nitrophenyl)piperazine derivatives have been found to exhibit activity against *Staphylococcus aureus* and various mycobacteria and fungi.[9]

Interaction with Neurotransmitter Systems

Arylpiperazines are a well-established class of compounds that interact with various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D) receptors.[5][11][12] The specific substitutions on the aryl and piperazine rings determine the affinity and selectivity for different receptor subtypes.

The para-isomer, para-nitrophenylpiperazine (pNPP), has been identified as a selective partial serotonin releasing agent.[13] It displays a high affinity for the serotonin transporter, with an EC₅₀ value in the nanomolar range, while being inactive at dopamine and norepinephrine transporters.[13] This highlights the potential for nitrophenylpiperazine derivatives to modulate serotonergic neurotransmission.

The following table summarizes the binding affinities (K_i) and functional activities (IC₅₀/EC₅₀) of some relevant piperazine derivatives at various neurotransmitter targets.

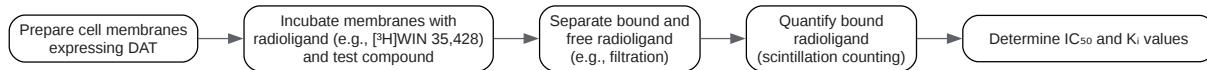
Compound	Target	K _i (nM)	IC ₅₀ (nM)	EC ₅₀ (nM)	Reference
para-Nitrophenylpiperazine (pNPP)	Serotonin Transporter (SERT)	-	-	19 - 43	[13]
Rimcazole	Dopamine Transporter (DAT)	248	-	-	[14]
Rimcazole	σ ₁ Receptor	1.8	-	-	[14]
Rimcazole	σ ₂ Receptor	2.8	-	-	[14]
Compound 12b (N-(2,3-dichlorophenyl)piperazine analog)	D ₃ Receptor	0.3	-	-	[15]
Compound 12b (N-(2,3-dichlorophenyl)piperazine analog)	D ₂ Receptor	40	-	-	[15]
Compound 22 (split-Ugi product)	D ₂ Receptor	53	-	-	[16]
Compound 24 (split-Ugi product)	D ₂ Receptor	58	-	-	[16]

Experimental Protocols

This section details common experimental methodologies used to characterize the biological activity of piperazine derivatives, which would be applicable to the study of **1-Methyl-4-(3-nitrophenyl)piperazine**.

Dopamine Transporter (DAT) Binding Assay

This assay determines the binding affinity of a test compound to the dopamine transporter.



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Caption: Workflow for a DAT binding assay.

Protocol:

- Tissue Preparation: Homogenize tissue (e.g., striatum) or cells expressing DAT in a suitable buffer. Centrifuge to obtain a crude membrane fraction. Resuspend the pellet in assay buffer. [17]
- Binding Reaction: In a 96-well plate, incubate the membrane preparation with a constant concentration of a radiolabeled DAT ligand (e.g., $[^3\text{H}]$ WIN 35,428) and varying concentrations of the test compound.[14] Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., cocaine).
- Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.[17]
- Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC_{50} value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression. Calculate the K_i value using the Cheng-Prusoff equation.[14]

Dopamine Transporter (DAT) Uptake Assay

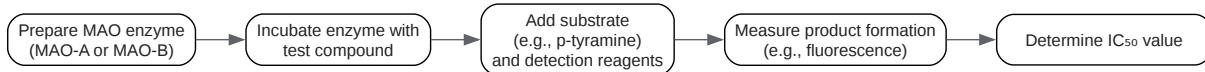
This functional assay measures the ability of a compound to inhibit the uptake of dopamine into cells.[18]

Protocol:

- Cell Culture: Plate cells expressing DAT (e.g., CHO-S/hDAT) in a 96-well plate.[19]
- Pre-incubation: Pre-incubate the cells with the test compound or vehicle in a suitable buffer. [19]
- Uptake: Initiate dopamine uptake by adding a solution containing radiolabeled dopamine (e.g., [³H]Dopamine).[19]
- Termination and Lysis: After a defined incubation period, terminate the uptake by washing the cells with ice-cold buffer. Lyse the cells to release the intracellular contents.
- Quantification: Measure the amount of radioactivity in the cell lysate using a scintillation counter.[19]
- Data Analysis: Determine the percentage inhibition of dopamine uptake at each concentration of the test compound and calculate the IC₅₀ value.

Monoamine Oxidase (MAO) Inhibition Assay

This assay is used to determine if a compound inhibits the activity of monoamine oxidase enzymes (MAO-A and MAO-B).[20][21][22]



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Caption: Workflow for an MAO inhibition assay.

Protocol:

- Reaction Setup: In a 96-well plate, add the MAO enzyme (either MAO-A or MAO-B) and the test compound at various concentrations. Include appropriate controls (no enzyme, no inhibitor).[22]

- Pre-incubation: Incubate the enzyme and test compound for a specified time to allow for interaction.[20]
- Reaction Initiation: Add a substrate (e.g., p-tyramine) and a detection reagent that produces a fluorescent or colorimetric signal upon enzymatic reaction.[21]
- Measurement: After incubation, measure the signal using a plate reader.
- Data Analysis: Calculate the percentage of MAO inhibition for each concentration of the test compound and determine the IC₅₀ value.

Conclusion

1-Methyl-4-(3-nitrophenyl)piperazine belongs to a class of compounds with significant potential in medicinal chemistry. While direct biological data for this specific molecule is limited, the extensive research on related nitrophenylpiperazine and arylpiperazine derivatives provides a strong foundation for predicting its likely pharmacological profile. These compounds are known to exhibit a range of activities, including neuroprotective, anti-inflammatory, and antimicrobial effects, often mediated through interactions with neurotransmitter systems. The experimental protocols outlined in this guide provide a roadmap for the future characterization of **1-Methyl-4-(3-nitrophenyl)piperazine** and other novel derivatives. Further research is warranted to fully elucidate the specific biological activities and therapeutic potential of this compound.

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